
Pentachlorophenol glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenol glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C12H9Cl5O7 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicological Studies
Pentachlorophenol glucuronide is primarily studied for its role in the metabolism and detoxification of pentachlorophenol. The compound undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid, facilitating its excretion through urine. Studies indicate that a substantial percentage of pentachlorophenol is excreted as glucuronide conjugates in various animal models, including rats and mice .
Key Findings:
- In rats, approximately 50% of the administered pentachlorophenol dose is excreted as glucuronide and sulfate conjugates .
- The presence of this compound in urine serves as a biomarker for exposure to pentachlorophenol, aiding in epidemiological studies related to occupational exposure and environmental contamination .
Environmental Monitoring
This compound has applications in environmental science, particularly in monitoring pollution levels. Its detection in aquatic organisms, such as goldfish, indicates the bioaccumulation of pentachlorophenol and its metabolites in ecosystems . This information is vital for assessing the ecological impact of pentachlorophenol usage and for regulatory purposes.
Detection Methods:
- Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify this compound levels in biological samples and environmental matrices .
Pharmacokinetics and Safety Assessment
Understanding the pharmacokinetics of this compound contributes to safety assessments regarding human exposure. Research indicates that the rate of conjugation to glucuronides varies between species, which has implications for risk assessment in humans compared to animal models .
Comparative Pharmacokinetics:
Species | Percentage Excreted as Glucuronide |
---|---|
Rats | 50% |
Mice | 50% |
Humans | Lower conjugation rate compared to rats |
Potential Therapeutic Implications
While primarily studied for its toxicological implications, there is emerging interest in the potential therapeutic applications of compounds related to this compound. The understanding of its metabolic pathways may inform drug development strategies targeting similar pathways in human metabolism.
Research Directions:
- Investigating how modulation of glucuronidation affects the pharmacodynamics and toxicity profiles of chlorinated compounds.
- Exploring potential protective mechanisms against toxic effects through enhanced glucuronidation processes.
Case Studies
Case Study 1: Occupational Exposure Assessment
A study involving workers exposed to pentachlorophenol revealed elevated levels of this compound in urine, correlating with occupational exposure levels. This finding supports the use of urinary metabolites as biomarkers for assessing exposure risks in industrial settings .
Case Study 2: Environmental Impact Analysis
In an ecological study, the presence of this compound was monitored in aquatic environments affected by agricultural runoff. This study highlighted the importance of tracking metabolites to understand the long-term impacts of pesticide use on aquatic life .
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of pentachlorophenol (PCP) in humans, and how does glucuronidation fit into this process?
- Methodological Answer : PCP is metabolized via two major pathways: glucuronide conjugation (mediated by UDP-glucuronosyltransferases) and oxidative dechlorination to form tetrachlorohydroquinone (TCHQ). To study this:
- Use human liver microsomes to quantify glucuronidation rates .
- Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to distinguish between free PCP, PCP-glucuronide (PCP-Glu), and TCHQ in urine .
- Note: Analytical methods must avoid hydrolysis of PCP-Glu during sample preparation, as this can artificially inflate free PCP measurements .
Q. Which animal models best replicate human glucuronidation of PCP, and what experimental parameters validate this?
- Methodological Answer :
- Rats are preferred over monkeys. Rats exhibit similar glucuronidation rates (via liver microsomes) and biphasic excretion kinetics comparable to humans .
- Key validation steps:
- Compare urinary excretion profiles (free PCP vs. PCP-Glu) across species using controlled oral dosing .
- Measure plasma protein binding and renal clearance rates , as these influence PCP-Glu excretion .
Q. How do analytical methods impact the detection of PCP-glucuronide in biological samples?
- Methodological Answer :
- Acidification of urine samples can hydrolyze PCP-Glu, leading to overestimation of free PCP. Use neutral pH storage and enzyme inhibitors (e.g., β-glucuronidase blockers) during sample collection .
- For bile or tissue samples, solid-phase extraction followed by LC-MS/MS improves sensitivity for conjugated metabolites .
Advanced Research Questions
Q. How do contradictory findings in PCP-glucuronide excretion half-life studies (e.g., Braun et al. vs. Uhl et al.) inform experimental design?
- Methodological Answer :
- Braun et al. (1979) reported a 30-hour plasma half-life for PCP, while Uhl et al. (1986) observed 14 days . This discrepancy arises from:
- Chronic vs. acute exposure : Uhl’s study included pre-exposed subjects, altering kinetics .
- Protein binding assays : Braun used radiolabeled PCP, whereas Uhl measured total urinary metabolites without distinguishing free vs. conjugated forms .
- Resolution : Design studies with controlled exposure histories and use isotope dilution mass spectrometry to differentiate metabolite forms .
Q. What factors govern interspecies variability in PCP-glucuronide conjugation rates?
- Methodological Answer :
- Enzyme induction : Phenobarbital enhances dechlorination but has minimal effect on glucuronidation in rats, suggesting UGT isoforms are not inducible by classic CYP450 inducers .
- Species-specific UGT activity : Human liver microsomes exhibit one-third the glucuronidation rate of rats. Validate models using recombinant UGT enzymes from human and rodent sources .
Q. How do chronic vs. acute exposure scenarios alter PCP-glucuronide excretion dynamics?
- Methodological Answer :
- Chronic exposure shifts conjugation toward sulfation (high-affinity, low-capacity) to glucuronidation (low-affinity, high-capacity) as PCP concentrations increase.
- Experimental approach : Dose-response studies in rats with repeated oral administration, measuring urinary sulfate/glucuronide ratios via ion-pair chromatography .
- Urine pH : Acidic urine (common in chronic occupational exposure) stabilizes sulfate conjugates, while alkaline urine favors glucuronides .
Q. What role does enterohepatic recirculation play in PCP-glucuronide toxicokinetics?
- Methodological Answer :
- Bile-duct cannulation in rats shows 10–15% of PCP-Glu undergoes recirculation , prolonging systemic exposure.
- Use bile duct ligation models or inhibitors of biliary transporters (e.g., probenecid) to quantify recirculation .
- Implication : Include fecal metabolite analysis (≥10% excretion) in chronic toxicity studies .
Q. Key Methodological Recommendations
Propiedades
Número CAS |
25631-33-8 |
---|---|
Fórmula molecular |
C12H9Cl5O7 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2,3,4,5,6-pentachlorophenoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H9Cl5O7/c13-1-2(14)4(16)9(5(17)3(1)15)23-12-8(20)6(18)7(19)10(24-12)11(21)22/h6-8,10,12,18-20H,(H,21,22)/t6-,7-,8+,10-,12?/m0/s1 |
Clave InChI |
KYVJLPHWVYWVPT-YEVASNGESA-N |
SMILES |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C(=O)O)O)O |
Sinónimos |
pentachlorophenol glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.